molecular formula C7H8FNO B3040216 2-Amino-4-fluoro-5-methylphenol CAS No. 173322-88-8

2-Amino-4-fluoro-5-methylphenol

Cat. No.: B3040216
CAS No.: 173322-88-8
M. Wt: 141.14 g/mol
InChI Key: CXQVJBIGHSJNPH-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methylphenol: is an organic compound with the molecular formula C7H8FNO It is a substituted phenol, characterized by the presence of an amino group at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-2-nitrotoluene, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a reducing agent, such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenols with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Amino-4-fluoro-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and fluorine groups can influence its binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Similar structure but lacks the fluorine atom.

    2-Amino-5-methylphenol: Similar structure but the positions of the amino and methyl groups are different.

    4-Fluoro-2-methylphenol: Similar structure but lacks the amino group

Uniqueness: 2-Amino-4-fluoro-5-methylphenol is unique due to the specific combination of functional groups (amino, fluorine, and methyl) on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-4-fluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQVJBIGHSJNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluoro-5-methylphenol
Reactant of Route 2
2-Amino-4-fluoro-5-methylphenol
Reactant of Route 3
2-Amino-4-fluoro-5-methylphenol
Reactant of Route 4
2-Amino-4-fluoro-5-methylphenol
Reactant of Route 5
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2-Amino-4-fluoro-5-methylphenol
Reactant of Route 6
2-Amino-4-fluoro-5-methylphenol

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